molecular formula C5H2ClF3N2 B1588905 4-Chloro-6-(trifluoromethyl)pyrimidine CAS No. 37552-81-1

4-Chloro-6-(trifluoromethyl)pyrimidine

Cat. No. B1588905
CAS RN: 37552-81-1
M. Wt: 182.53 g/mol
InChI Key: TYSPDLZOMUDHQZ-UHFFFAOYSA-N
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Description



  • Appearance : 4-Chloro-6-(trifluoromethyl)pyrimidine is a colorless or pale yellow crystalline solid.

  • Solubility : It is soluble in many organic solvents, such as ethanol and dimethylformamide.

  • Melting point : Its melting point is about 69-71 degrees Celsius.





  • Synthesis Analysis



    • 4-Chloro-6-(trifluoromethyl)pyrimidine is an important intermediate used in organic synthesis reactions. It serves as a key building block for various compounds.

    • One method involves the reaction of 4-chloro-6-aminopyrimidine with trifluoromethyl borate.





  • Molecular Structure Analysis



    • The compound has the IUPAC name 4-chloro-6-(trifluoromethyl)pyrimidine.

    • Its molecular formula is C₅H₂ClF₃N₂.





  • Chemical Reactions Analysis



    • 4-Chloro-6-(trifluoromethyl)pyrimidine can be used as an intermediate in the synthesis of heterocyclic nucleophiles, copper catalysts, and bifunctional compounds.





  • Physical And Chemical Properties Analysis



    • Density : 1.429 g/cm³

    • Boiling Point : 35-36 °C (at 22 Torr)

    • Flash Point : 54.747°C

    • Refractive Index : 1.445




  • Scientific Research Applications

    Synthesis and Functionalization

    • 4-Chloro-6-(trifluoromethyl)pyrimidine is used in the synthesis of various metal-bearing and trifluoromethyl-substituted pyrimidines. These compounds are generated through reactions involving halogen/metal permutation and carboxylation, yielding 5-carboxylic acids with high efficiency (Schlosser, Lefebvre, & Ondi, 2006).

    Novel Analogue Synthesis

    • The compound is utilized in creating trifluoromethylated analogues of 4,5-dihydroorotic acid. These derivatives, including their racemic and enantiopure forms, demonstrate potential in various applications due to unique molecular interactions observed in their structures (Sukach et al., 2015).

    Tritiation Processes

    • In the field of radiochemistry, 4-Chloro-6-(trifluoromethyl)pyrimidine and its derivatives are tritiated using tritiated water in the presence of aluminium chloride. This process is significant in labeling and tracing studies for various applications (Măntescu, Genunche, & Balaban, 1965).

    Enzyme Inhibition Studies

    • 4-Chloro-6-(trifluoromethyl)pyrimidine serves as a key intermediate in synthesizing enzyme inhibitors, highlighting its role in pharmaceutical research and development (Németh et al., 2010).

    Structural Characterization and Complex Formation

    • The compound is involved in the formation of various diorganotin(IV) and diphenyllead(IV) complexes. Its reactions with ligands and subsequent characterizations contribute to understanding the structural and chemical properties of these complexes (Rodríguez et al., 2007).

    Exploration of Chemical Reactivity and Bonding

    • Studies involving 4-Chloro-6-(trifluoromethyl)pyrimidine focus on its chemical reactivity, natural bond orbitals, and potential applications in nonlinear optics. These investigations provide insights into the molecular behavior and interactions of pyrimidine derivatives (Hussain et al., 2020).

    Safety And Hazards



    • Flammable liquid and vapor.

    • Causes skin and eye irritation.

    • May cause respiratory irritation.

    • Handle with care and follow safety precautions.




  • Future Directions



    • Further research may explore novel applications of 4-Chloro-6-(trifluoromethyl)pyrimidine in various fields.




    Remember to handle this compound with caution due to its hazardous properties. If you have any specific questions or need further details, feel free to ask! 🌟


    properties

    IUPAC Name

    4-chloro-6-(trifluoromethyl)pyrimidine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H2ClF3N2/c6-4-1-3(5(7,8)9)10-2-11-4/h1-2H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    TYSPDLZOMUDHQZ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=C(N=CN=C1Cl)C(F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H2ClF3N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60468288
    Record name 4-chloro-6-(trifluoromethyl)pyrimidine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60468288
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    182.53 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-Chloro-6-(trifluoromethyl)pyrimidine

    CAS RN

    37552-81-1
    Record name 4-chloro-6-(trifluoromethyl)pyrimidine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60468288
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 4-chloro-6-(trifluoromethyl)pyrimidine
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods I

    Procedure details

    A solution of 6-(trifluoromethyl)pyrimidin-4-ol (5.0 g, 30.5 mmol), phosphoryl chloride (3.41 mL, 36.6 mmol), and quinoline (2.16 mL, 18.3 mmol) in toluene (50 mL) was stirred at 100° C. for 5 h. The reaction was diluted with water and extracted with ethyl acetate three times, dried with sodium sulfate, filtered, and concentrated in vacuo. The crude residue was purified by flash column chromatography (10% EtOAc/Hexane) to yield the desired product (1.20 g, 21.6%). 1H NMR (400 MHz, CDCl3): 9.21 ppm (1H, s), 7.78 (1H, s).
    Quantity
    5 g
    Type
    reactant
    Reaction Step One
    Quantity
    3.41 mL
    Type
    reactant
    Reaction Step One
    Quantity
    2.16 mL
    Type
    reactant
    Reaction Step One
    Quantity
    50 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Two
    Yield
    21.6%

    Synthesis routes and methods II

    Procedure details

    Phenylphosphonic dichloride (107 ml) and 4-trifluoromethylpyrimidin-6-one (103 g) were heated at 130° C. under nitrogen for 30 minutes. The reaction was cooled to room temperature and the reaction flask was equipped with a short path distillation head. The bath temperature was raised to about 200° C. and the product distilled out of the reaction mixture. Fractional distillation of this material gave 80.8 g of 4-chloro-6-trifluoromethylpyrimidine as a colorless liquid (b.p.=134°-136° C. @ 760 mm Hg).
    Quantity
    103 g
    Type
    reactant
    Reaction Step One
    Quantity
    107 mL
    Type
    reactant
    Reaction Step One

    Synthesis routes and methods III

    Procedure details

    6-Trifluoromethyl-pyrimidin-4-ol ([1546-78-7], 5 g) was refluxed in phosphorus oxychloride (17 mL) for 2 hours. The reaction mixture was carefully concentrated in vacuo and the residue was distilled (Kugelrohr) under reduced pressure (bp=30-55° C.@10 mbar) to yield the title compound ([37552-81-1], 1.4 g). MS (EI): 182.0 (M).
    Quantity
    5 g
    Type
    reactant
    Reaction Step One
    Quantity
    17 mL
    Type
    reactant
    Reaction Step One

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 6
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    Citations

    For This Compound
    12
    Citations
    M Schlosser, O Lefebvre, L Ondi - 2006 - Wiley Online Library
    5‐Pyrimidyllithium species are fairly stable when the metal is flanked by two electron‐withdrawing substituents such as trifluoromethyl and chlorine or bromine. Thus, the corresponding …
    M Schlosser - Angewandte Chemie International Edition, 2006 - Wiley Online Library
    Fluorine remains an insiders' tip in the life sciences as it enables the fine‐tuning of biological properties. However, the synthesis of fluorine‐substituted target compounds is not always …
    Number of citations: 607 onlinelibrary.wiley.com
    N Pan, R Wu, C Yan, M Zhou, Q Fei… - Journal of Heterocyclic …, 2023 - Wiley Online Library
    Succinate dehydrogenase (SDH), a pivotal enzyme linking the respiratory electron transport chain and tricarboxylic acid (TCA) cycle, has been identified as an ideal target for …
    Number of citations: 2 onlinelibrary.wiley.com
    Y Wu, Y Wang, M He, X Tao, J Li… - Mini-Reviews in …, 2017 - ingentaconnect.com
    … yield of 2-amino-4-hydroxy-6-trifluoromethyl pyrimidine 11 is 82.2%, and the yield of 2-amino-4-chloro-6trifluoromethyl pyrimidine 12 in DMA is 50.8% while that in TEA is 86.3%. …
    Number of citations: 12 www.ingentaconnect.com
    X Yu, W Lan, M Chen, S Xu, X Luo, S He, H Chen… - Journal of …, 2021 - hindawi.com
    Seventeen novel N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety were synthesized via four-step reactions. Their antifungal and insecticidal properties were …
    Number of citations: 4 www.hindawi.com
    M Schlosser - Synlett, 2007 - thieme-connect.com
    Halogens, in particular fluorine atoms, are favorite tools to fine-tune the chemical and biological properties of pharmaceutical or agricultural development products. At the same time, …
    Number of citations: 12 www.thieme-connect.com
    W Wu, M Chen, R Wang, H Tu, M Yang, G Ouyang - Chemical Papers, 2019 - Springer
    The objectives of the current study were to synthesize a series of novel pyrimidine derivatives containing an amide moiety and to investigate their in vitro antifungal activities against …
    Number of citations: 20 link.springer.com
    S Perreault, J Chandrasekhar, ZH Cui… - Journal of Medicinal …, 2017 - ACS Publications
    Phosphoinositide 3-kinase (PI3K) β signaling is required to sustain cancer cell growth in which the tumor suppressor phosphatase and tensin homolog (PTEN) has been deactivated. …
    Number of citations: 30 pubs.acs.org
    A Thakur, GJ Tawa, MJ Henderson… - Journal of medicinal …, 2020 - ACS Publications
    A series of quinazolin-4-one based hydroxamic acids was rationally designed and synthesized as novel dual PI3K/HDAC inhibitors by incorporating an HDAC pharmacophore into a …
    Number of citations: 60 pubs.acs.org
    S Ananthan, SK Saini, G Zhou, JV Hobrath… - Journal of medicinal …, 2014 - ACS Publications
    Antagonist and partial agonist modulators of the dopamine D3 receptor (D3R) have emerged as promising therapeutics for the treatment of substance abuse and neuropsychiatric …
    Number of citations: 45 pubs.acs.org

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